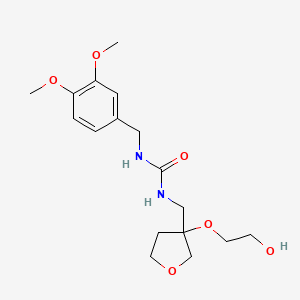
1-(3,4-Dimethoxybenzyl)-3-((3-(2-hydroxyethoxy)tetrahydrofuran-3-yl)methyl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3,4-Dimethoxybenzyl)-3-((3-(2-hydroxyethoxy)tetrahydrofuran-3-yl)methyl)urea is a useful research compound. Its molecular formula is C17H26N2O6 and its molecular weight is 354.403. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Urea and Methylolphenols Reaction
Tomita and Hse (1992) explored the reactions between urea and methylolphenols under acidic conditions, producing various urea-phenol condensation products. This study underscores the potential of urea derivatives in synthesizing complex polymeric materials, possibly hinting at the utility of the compound in polymer chemistry Tomita & Hse, 1992.
Metal Complex Formation
Yi et al. (2012) reported on sulfate-templated self-assembly forming tetrahedral metal-organic cages using N,N'-bis(4-aminobenzyl)urea and other components. Such research indicates the potential for designing novel metal-organic frameworks (MOFs) or catalytic systems using structurally complex urea derivatives Yi et al., 2012.
Antimicrobial and Bioactive Compounds Synthesis
Reddy et al. (2003) developed N-substituted urea derivatives showcasing antimicrobial properties. This highlights the potential biomedical applications of urea derivatives in developing new therapeutic agents or antimicrobial materials Reddy, Reddy, & Venugopal, 2003.
Enzymatic and Chemical Oxidation Studies
Goyal and Singhal (1997) investigated the electrochemical and enzymatic oxidation of dimethyluric acid, offering insights into the metabolic pathways and degradation processes of methylated urea compounds. This could suggest potential environmental or biochemical research applications for understanding the metabolism and degradation of complex urea derivatives Goyal & Singhal, 1997.
Propiedades
IUPAC Name |
1-[(3,4-dimethoxyphenyl)methyl]-3-[[3-(2-hydroxyethoxy)oxolan-3-yl]methyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26N2O6/c1-22-14-4-3-13(9-15(14)23-2)10-18-16(21)19-11-17(25-8-6-20)5-7-24-12-17/h3-4,9,20H,5-8,10-12H2,1-2H3,(H2,18,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STKJNHQAKKHBKK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CNC(=O)NCC2(CCOC2)OCCO)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26N2O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

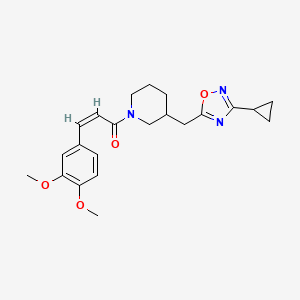
![2-[[1-(5-Chloro-2-methoxybenzoyl)piperidin-4-yl]methyl]-6-pyrazol-1-ylpyridazin-3-one](/img/structure/B2825035.png)
![N-({[2,2'-bifuran]-5-yl}methyl)-1,3,5-trimethyl-1H-pyrazole-4-sulfonamide](/img/structure/B2825037.png)
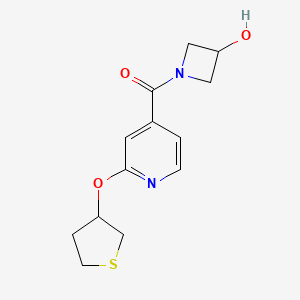
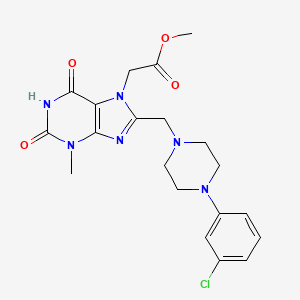
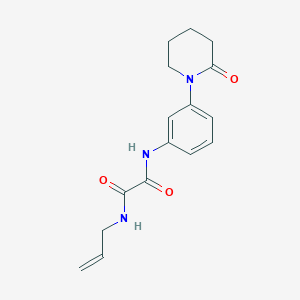

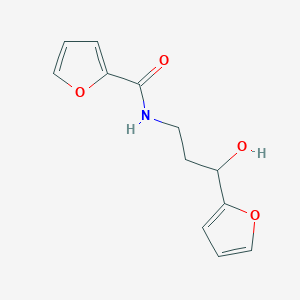
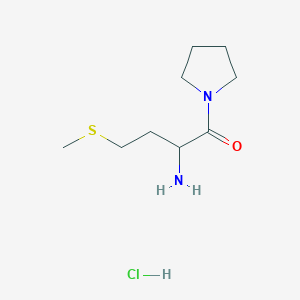
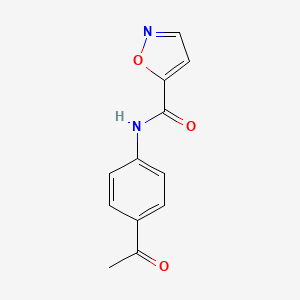
![Methyl 2-[2-[2-(3,4-dichloroanilino)-2-oxoethyl]-1-oxoisoquinolin-5-yl]oxyacetate](/img/structure/B2825048.png)
![Tert-butyl 4-{[(4-aminopyrimidin-2-yl)methyl]amino}azepane-1-carboxylate](/img/structure/B2825049.png)
![N-(3-chloro-4-methylphenyl)-2-{4-[5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl]-2-methyl-1H-imidazol-1-yl}acetamide](/img/structure/B2825051.png)
